Technical Whitepaper: Chemical Structure, Properties, and Synthetic Utility of 7-Bromo-2-methyl-2H-indazole-3-sulfonyl chloride
Technical Whitepaper: Chemical Structure, Properties, and Synthetic Utility of 7-Bromo-2-methyl-2H-indazole-3-sulfonyl chloride
Executive Summary
In the landscape of modern medicinal chemistry and rational drug design, bifunctional heterocyclic building blocks are critical for the rapid exploration of chemical space. 7-Bromo-2-methyl-2H-indazole-3-sulfonyl chloride is a highly specialized, orthogonally reactive intermediate[1]. Featuring a locked 2H-indazole core, a highly electrophilic C3-sulfonyl chloride, and a C7-bromine handle, this compound serves as a premier scaffold for synthesizing complex sulfonamides, kinase inhibitors, and targeted protein degraders (PROTACs). This whitepaper provides an in-depth analysis of its structural dynamics, physical properties, and field-proven synthetic methodologies.
Structural Dynamics and Physicochemical Properties
The indazole ring system exhibits annular tautomerism, existing primarily as the thermodynamically favored 1H-indazole in its unsubstituted form[2]. However, alkylation at the N2 position locks the heterocycle into the 2H-indazole (quinonoid) configuration[3]. This geometric lock fundamentally alters the molecule's electronic distribution. For instance, 2-methyl-2H-indazoles exhibit a significantly higher dipole moment (approx. 3.40 D) compared to their 1H counterparts (approx. 1.50 D)[4]. This altered vector is highly advantageous in drug discovery, as it modifies the hydrogen-bonding network and spatial orientation when binding to target proteins, such as the ATP-binding hinge regions of kinases[5].
Quantitative Data Summary
The fundamental physical and chemical properties of the compound are summarized in Table 1[1][6].
| Property | Value / Description |
| Chemical Name | 7-Bromo-2-methyl-2H-indazole-3-sulfonyl chloride |
| CAS Number | 845751-92-0 |
| MDL Number | MFCD22566260 |
| Molecular Formula | C₈H₆BrClN₂O₂S |
| Molecular Weight | 309.57 g/mol |
| Core Scaffold | 2H-Indazole (N2-methylated) |
| Electrophilic Center | C3 - Sulfonyl Chloride (-SO₂Cl) |
| Cross-Coupling Handle | C7 - Bromine (-Br) |
| Reactivity Profile | Highly moisture-sensitive; susceptible to rapid hydrolysis |
Synthetic Workflow and Mechanistic Insights
The synthesis of 7-Bromo-2-methyl-2H-indazole-3-sulfonyl chloride requires precise control over regioselectivity and electrophilic activation. The workflow relies on two primary transformations: the kinetic N-methylation of the indazole core, followed by the electrophilic chlorosulfonation of the electron-rich C3 position.
Synthesis workflow of 7-Bromo-2-methyl-2H-indazole-3-sulfonyl chloride.
Protocol 1: Regioselective Synthesis of the 2-Methyl-2H-indazole Core
-
Objective: Isolate the 2H-tautomer locked by N-methylation.
-
Causality: Direct alkylation of 1H-indazoles yields a thermodynamic mixture of N1 and N2 isomers[2][3]. Using methyl iodide (MeI) in a polar aprotic solvent (DMF) with a mild base (K₂CO₃) at elevated temperatures shifts the kinetic distribution, allowing for the chromatographic isolation of the target 2-methyl-2H-indazole isomer[3].
-
Step-by-Step Methodology:
-
Preparation: Dissolve 7-bromo-1H-indazole (1.0 equiv) in anhydrous DMF under an inert argon atmosphere. Reasoning: Argon prevents oxidative side reactions, while anhydrous DMF ensures the base is not quenched by ambient moisture.
-
Deprotonation: Add K₂CO₃ (2.0 equiv) and stir for 15 minutes to deprotonate the indazole, forming the highly nucleophilic indazolide anion.
-
Alkylation: Dropwise add MeI (1.2 equiv). Reasoning: Dropwise addition controls the exothermic alkylation event and minimizes over-methylation.
-
Validation & Monitoring: Heat the reaction to 70 °C. Monitor via Thin Layer Chromatography (TLC) using a Hexanes/EtOAc eluent. The reaction is self-validating when the starting material spot is entirely consumed.
-
Isolation: Quench with ice water, extract with EtOAc, and purify via silica gel chromatography to isolate the pure 2-methyl-2H-indazole isomer.
-
Protocol 2: Electrophilic Chlorosulfonation at C3
-
Objective: Install the sulfonyl chloride moiety at the C3 position.
-
Causality: The 2H-indazole system is highly electron-rich at the C3 position, making it uniquely susceptible to electrophilic aromatic substitution[4]. Chlorosulfonic acid acts as both the solvent and the electrophile.
-
Step-by-Step Methodology:
-
Activation: Cool chlorosulfonic acid (ClSO₃H, 5.0 equiv) to 0 °C in a dry, argon-purged round-bottom flask. Reasoning: ClSO₃H is violently reactive; cooling prevents uncontrolled exothermic degradation of the heterocycle.
-
Addition: Slowly add the purified 7-bromo-2-methyl-2H-indazole in small portions to the stirring acid.
-
Substitution: Gradually warm the mixture to room temperature and stir for 3-5 hours. Reasoning: Warming provides the necessary activation energy for the substitution while avoiding high temperatures that trigger desulfonation.
-
Critical Quenching (Self-Validating Step): Carefully pour the reaction mixture dropwise over vigorously stirred crushed ice. Reasoning: This step rapidly hydrolyzes excess ClSO₃H into H₂SO₄ and HCl while instantly precipitating the highly moisture-sensitive sulfonyl chloride product before it can hydrolyze into the inactive sulfonic acid.
-
Recovery: Filter the precipitate immediately, wash with ice-cold water, and dry under high vacuum over P₂O₅ to yield the final product.
-
Orthogonal Reactivity in Drug Discovery
The true value of 7-Bromo-2-methyl-2H-indazole-3-sulfonyl chloride lies in its orthogonal reactivity. The molecule possesses two distinct reactive sites that can be manipulated independently without cross-interference.
Bifunctional derivatization pathways for drug discovery applications.
-
Nucleophilic Acyl Substitution (C3): The sulfonyl chloride is highly reactive toward primary and secondary amines, yielding stable sulfonamides. This reaction is typically performed in the presence of a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA acts as an acid scavenger to neutralize the HCl byproduct, preventing the starting amine from precipitating as an unreactive hydrochloride salt and driving the reaction to absolute completion.
-
Transition-Metal Catalyzed Cross-Coupling (C7): Because the C7-Br bond is inert to the mild conditions used for sulfonamide formation, the sulfonated product can subsequently undergo palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Sonogashira couplings)[5]. This allows researchers to install diverse aryl, heteroaryl, or alkynyl groups at the 7-position, rapidly expanding the structure-activity relationship (SAR) profile of the scaffold.
Handling, Stability, and Storage Protocols
As an active electrophile, 7-Bromo-2-methyl-2H-indazole-3-sulfonyl chloride requires strict handling protocols to maintain its structural integrity:
-
Hydrolytic Degradation: Exposure to ambient humidity will cause the sulfonyl chloride to hydrolyze into 7-bromo-2-methyl-2H-indazole-3-sulfonic acid, rendering it inert to amine coupling.
-
Storage Conditions: The compound must be stored in a tightly sealed container under an inert atmosphere (Argon or Nitrogen). It should be kept desiccated at -20 °C to prevent thermal or hydrolytic degradation over time.
-
Preparation for Use: Vials should be allowed to warm to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture onto the cold chemical powder.
References
- Aaronchem. "7-Bromo-2-methyl-2H-indazole-3-sulfonyl chloride".
- Synblock. "7-bromo-2-methyl-2H-indazole-3-sulfonyl chloride". Synblock Products.
- Science of Synthesis. "Product Class 2: 1H- and 2H-Indazoles". Thieme Connect.
- The Journal of Organic Chemistry. "Efficient and Regioselective Synthesis of 2-Alkyl-2H-indazoles".
- Beilstein Journal of Organic Chemistry.
- Journal of Medicinal Chemistry. "Indazole as a Phenol Bioisostere: Structure–Affinity Relationships of GluN2B-Selective NMDA Receptor Antagonists".
Sources
- 1. aaronchem.com [aaronchem.com]
- 2. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CAS 845751-92-0 | 7-bromo-2-methyl-2H-indazole-3-sulfonyl chloride - Synblock [synblock.com]
